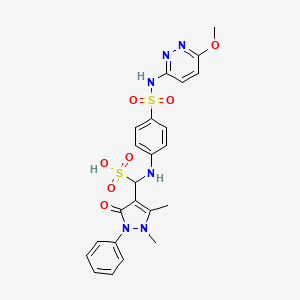

Sulfamazone

Beschreibung

Contextualization within the Historical Evolution of Sulfonamide Research

The history of sulfonamide research began in the early 1930s with the discovery of Prontosil by Gerhard Domagk and his team at Bayer AG. Prontosil, a synthetic dye, was found to possess remarkable antibacterial properties, effectively treating infections caused by streptococci in laboratory mice. wikipedia.orgresearchgate.net This groundbreaking discovery, published in 1935, unveiled the therapeutic potential of a new class of compounds. Subsequent research revealed that Prontosil was a prodrug, metabolized in the body to sulfanilamide, which was the actual active antibacterial agent. wikipedia.orgresearchgate.net

Sulfanilamide serves as the foundational structure for a vast array of sulfonamide derivatives. The success of Prontosil spurred intensive research, leading to the synthesis of thousands of sulfonamide molecules by 1945, each designed to improve efficacy and reduce toxicity. wikipedia.org These early advancements paved the way for the development of numerous antibacterial sulfonamides, such as sulfapyridine, sulfacetamide, and sulfathiazole, which played crucial roles in treating infections during World War II. researchgate.net

The primary mechanism of action for antibacterial sulfonamides, including Sulfamazone, involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). wikipedia.orgdrugbank.comontosight.aiekb.eg This enzyme is critical for the bacterial synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking para-aminobenzoic acid (PABA), sulfonamides block the pathway, rendering them bacteriostatic – they inhibit bacterial growth rather than directly killing the bacteria. wikipedia.orgdrugbank.com Beyond their antibacterial roles, sulfonamides have also found applications in other therapeutic areas, including diuretics, antidiabetic agents (sulfonylureas), and carbonic anhydrase inhibitors, highlighting the versatility of the sulfonamide moiety in medicinal chemistry. wikipedia.orgekb.egopenaccesspub.org

Academic Significance of this compound as a Model Compound for Antimicrobial Studies

This compound is recognized for its broad-spectrum antimicrobial activity, effectively targeting a range of Gram-positive and Gram-negative bacteria. ontosight.ai Its academic significance lies in its well-defined mechanism of action – the inhibition of bacterial folic acid synthesis via DHPS. wikipedia.orgdrugbank.comontosight.aiekb.eg This makes it a valuable compound for studying the intricacies of folate metabolism in microorganisms and for understanding the fundamental principles of antimicrobial drug action.

Research has demonstrated this compound's efficacy against key pathogens such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Salmonella species. These findings are crucial for establishing its potential therapeutic applications and for comparative studies with other antimicrobial agents.

Table 1: Antimicrobial Efficacy of this compound Against Common Pathogens

| Pathogen | Sensitivity | Clinical Relevance (as per research findings) |

| Staphylococcus aureus | Sensitive | Skin infections, pneumonia |

| Escherichia coli | Sensitive | Urinary tract infections |

| Klebsiella pneumoniae | Sensitive | Respiratory infections |

| Salmonella species | Sensitive | Gastroenteritis |

Source: Derived from

Furthermore, this compound serves as a platform for structure-activity relationship (SAR) studies. Medicinal chemists investigate how modifications to this compound's chemical structure influence its biological activity, including its potency and spectrum of action. researchgate.netwikipedia.org These studies are vital for designing novel sulfonamide derivatives with enhanced properties or targeted activities. For instance, research has explored the inhibitory effects of sulfonamide derivatives on enzymes like α-glucosidase and α-amylase, relevant to metabolic disorders, and their potential as antioxidants.

Table 2: Structure-Activity Relationship (SAR) Data for Selected Sulfonamide Derivatives

| Compound | Target Enzyme/Assay | Activity Metric (e.g., IC50) | Value (± Standard Deviation) |

| Compound 10 | α-glucosidase inhibition | IC50 | 3.02 ± 0.23 µM |

| Compound 11 | α-glucosidase inhibition | IC50 | 3.34 ± 0.10 µM |

| Compound 3j | DPPH radical scavenging | IC50 | 12.36 ± 0.55 µM |

| Ascorbic acid (control) | DPPH radical scavenging | IC50 | 13.58 ± 0.38 µM |

Source: Derived from researchgate.net

Molecular modeling and docking studies also highlight this compound's importance. These computational approaches help predict how molecules interact with biological targets, providing insights into binding affinities and mechanisms. For example, studies have investigated the binding affinity of sulfonamide derivatives to proteins like BRCA2.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O7S2/c1-15-21(23(30)29(28(15)2)17-7-5-4-6-8-17)22(38(33,34)35)24-16-9-11-18(12-10-16)37(31,32)27-19-13-14-20(36-3)26-25-19/h4-14,22,24H,1-3H3,(H,25,27)(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLHAKAJGYLSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50867180 | |

| Record name | alpha-(p-((6-Methoxy-3-pyridazinyl)sulfamoyl)anilino)-2,3-dimethyl-5-oxo-1-phenyl-3-pyrazoline-4-methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65761-24-2 | |

| Record name | Sulfamazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65761-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamazone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065761242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-(p-((6-Methoxy-3-pyridazinyl)sulfamoyl)anilino)-2,3-dimethyl-5-oxo-1-phenyl-3-pyrazoline-4-methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFAMAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7B8U8VA9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Research of Sulfamazone

Foundational Synthetic Routes for Sulfamazone and Related Sulfonamides

The synthesis of sulfonamides, including this compound, generally relies on established chemical reactions that form the sulfonamide linkage. These methods often involve the reaction of a sulfonyl halide with an amine or ammonia (B1221849).

Direct Sulfonylation Approaches

A primary and foundational method for synthesizing this compound and related sulfonamides involves direct sulfonylation. This approach typically entails the reaction of a suitable aniline (B41778) precursor with a sulfonating agent. Methanesulfonyl chloride (MsCl) is frequently utilized as the sulfonating agent in these reactions, reacting with primary anilines under controlled conditions to form the sulfonamide bond bu.edu.eg. The general principle for sulfonamide preparation involves reacting an appropriate sulfonyl halide, whether aliphatic or aromatic, with ammonia or amines bu.edu.eg. The sulfonyl chloride method is considered a straightforward and direct route for preparing sulfonamides, facilitated by the relative ease of obtaining the required sulfonyl chlorides in high yields bu.edu.eg. These sulfonyl chlorides can be prepared through various methods, including the chlorosulfonation of aromatic compounds using chlorosulfonic acid or the reaction of hydrocarbons with sulfuryl chloride bu.edu.eg.

Vilsmeier Reaction-based Synthesis

An alternative synthetic pathway for this compound involves the Vilsmeier reaction . This method is noted for distinguishing this compound's production from other sulfonamides. The Vilsmeier reaction-based synthesis of this compound has been described as utilizing phenazone, dimethylformamide (DMF), and sodium sulfite (B76179) . This route may involve intermediates such as sulfamethoxazole (B1682508) and the addition of sulfite . The use of DMF in catalytic amounts has also been noted in related synthetic methods, suggesting its role as a catalyst or reagent in Vilsmeier-type transformations .

Optimization Strategies for Research-Scale Synthesis

Optimizing synthetic procedures is critical for achieving high yields and purity of research-grade materials. This involves careful control over reaction parameters and the application of effective purification techniques.

Influence of Reaction Parameters (e.g., Temperature, Solvent Polarity, Stoichiometric Ratios)

Several reaction parameters significantly influence the yield and purity of this compound during its synthesis.

Stoichiometric Ratios: For direct sulfonylation approaches, key parameters include the molar ratio of the sulfonating agent to the aniline precursor. Ratios ranging from 1.5 to 4.0 equivalents of sulfonating agent per equivalent of aniline are often employed. For instance, methanesulfonyl chloride might be used in excess, such as 1.64 equivalents, to ensure the reaction goes to completion and minimizes residual starting materials .

Temperature and Reaction Time: Temperature plays a crucial role in reaction kinetics. Early protocols for this compound synthesis utilized elevated temperatures, typically between 110–160°C, to accelerate reaction rates . More optimized conditions for certain sulfonamide preparations have been reported in the range of 80°C for around 12 hours, with sensitivity to lower temperatures noted, where reactions might yield only trace amounts nih.gov. For instance, temperatures between 120–150°C can achieve reaction completion within 3–7 hours, whereas lower temperatures (85–92°C) may extend reaction times to 12–24 hours. Prolonged heating at suboptimal temperatures can lead to side reactions or decomposition . For Vilsmeier-based syntheses, an optimal temperature range of 60–80°C has been indicated .

Solvent Polarity: Solvent polarity is another critical factor affecting reaction outcomes, influencing solubility of reactants and intermediates, as well as reaction rates .

Table 1: Comparative Analysis of this compound Synthesis Parameters

| Parameter | Traditional Sulfonylation | Vilsmeier Reaction-Based Synthesis |

| Temperature (°C) | 110–160 | 60–80 |

| Reaction Time (Hours) | 3–12 | Not specified (but optimization suggests 3-7 hours for related methods) |

| Stoichiometric Ratio | 1.5–4.0 eq. MsCl/Aniline | Not specified |

| Solvent System | e.g., Toluene | Not specified |

| Catalyst | None | e.g., DMF (catalytic) |

Advanced Purification Techniques for Research-Grade Material (e.g., Column Chromatography)

Achieving research-grade purity for this compound often necessitates advanced purification methods. Column chromatography is a widely used technique for isolating and purifying organic compounds, including this compound, to remove impurities and unreacted starting materials . Following chromatographic separation or direct isolation, further purification steps may include crystallization and drying. Crude products can be isolated via centrifugation, followed by washing with a cold solvent, such as toluene, and subsequent drying under vacuum at elevated temperatures (e.g., 65°C under 30 mm Hg) to yield a high-purity product .

Chemical Transformations and Derivatization Studies of this compound

While extensive specific derivatization studies for this compound are not detailed in the provided literature snippets, its chemical structure suggests potential areas for transformation. This compound possesses a sulfonic acid group, a feature that makes it a candidate for pro-drug development through the protection of this functional group google.com. Pro-drug strategies often involve masking reactive or polar functional groups to improve pharmacokinetic properties like bioavailability. The sulfonic acid moiety could be chemically modified, for example, by esterification or other derivatization reactions, to create such pro-drugs google.com. Studies on related sulfonamides also highlight their broad biological activities, indicating that modifications could be explored to modulate these properties nih.govnih.govresearchgate.net. However, specific published research detailing the chemical transformations and derivatization studies of this compound itself remains limited in the provided sources.

Compound List:

this compound

Methanesulfonyl chloride (MsCl)

Aniline

Sulfamethoxazole

Unithiol

Aurotioprol

Phenazone

Dimethylformamide (DMF)

Sodium sulfite

Sulfamethazine

Sulfadimidine

Sulfanilamide

Sulfasalazine

Sulfisoxazole

Sulfamerazine

Sulfadimethoxine

Sulfafurazole

Sulphanilamide

Resorcinol

Prontosil

Propyphenazone

Nifenazone

Exploration of Oxidation Reactions

Literature indicates that this compound, as a chemical compound, is capable of undergoing oxidation reactions, which typically involve the addition of oxygen or the removal of hydrogen . These reactions can potentially lead to the formation of products such as sulfonic acids, depending on the specific reagents and conditions employed . However, detailed experimental studies, reaction mechanisms, or specific transformation products for the oxidation of this compound itself are not prominently reported. Research in this area often focuses on the oxidation of other sulfonamide antibiotics, such as sulfamethoxazole, using various advanced oxidation processes like photocatalysis or ozonation, which elucidate mechanisms involving hydroxyl radicals or ozone attack on aromatic and heterocyclic rings nih.govrsc.org.

Investigation of Reduction Reactions

Analysis of Substitution Reactions

This compound's synthesis involves nucleophilic substitution, where an amine group attacks an electrophilic sulfur atom in a sulfonating agent . In a broader chemical context, substitution reactions are fundamental processes involving the replacement of one atom or group with another libretexts.orglibretexts.org. These can include nucleophilic substitution (SN1, SN2), electrophilic substitution, and nucleophilic aromatic substitution libretexts.orglibretexts.orgnih.govbyjus.comresearchgate.netresearchgate.net. While these general reaction types and their mechanisms are well-established in organic chemistry, specific experimental findings or detailed analyses of substitution reactions directly involving this compound as a substrate are not extensively detailed in the reviewed literature.

Synthesis of Novel this compound-Based Schiff Bases and Other Derivatives

The synthesis of Schiff bases and other derivatives is a common strategy in medicinal chemistry to explore new biological activities derpharmachemica.comscirp.orgwhiterose.ac.uknih.govmdpi-res.com. These derivatives are typically formed by the condensation of amines (including those found in sulfonamides) with aldehydes or ketones libretexts.orgresearchgate.netlibretexts.org. While research has explored the synthesis of Schiff bases derived from other sulfonamides like sulfamethoxazole and sulfadiazine derpharmachemica.comscirp.orgwhiterose.ac.uknih.govresearchgate.net, specific literature detailing the synthesis of novel Schiff bases or other derivatives directly from this compound is not found in the provided search results.

Molecular Mechanisms of Action and Target Interaction Studies of Sulfamazone

Structural Analysis of DHPS-Sulfamazone Interactions

Crystallographic Studies (e.g., X-ray Diffraction) of Enzyme-Inhibitor Complexes

Crystallography, particularly X-ray diffraction, is a pivotal technique for elucidating the three-dimensional structure of enzyme-inhibitor complexes, offering detailed insights into the binding modes of drugs and their mechanisms of action. numberanalytics.com This method allows researchers to visualize the precise interactions between a ligand, such as an antibiotic, and its protein target at an atomic level. numberanalytics.com For the sulfonamide class of antibiotics, crystallographic analysis is instrumental in revealing the specifics of binding-site interactions within their target enzyme, dihydropteroate (B1496061) synthase (DHPS).

While specific crystallographic data for Sulfamazone complexed with DHPS is not detailed in the available literature, extensive studies on other sulfonamides and inhibitors bound to DHPS provide a robust model for its interaction. nih.govnih.gov Structural studies of DHPS, a key enzyme in the folate biosynthesis pathway of bacteria, show that it often possesses a TIM barrel α/β structure. nih.gov Crystallographic analyses of DHPS in complex with various sulfa drugs have been fundamental in understanding the structural basis of their inhibitory action and the mechanisms behind drug resistance. nih.govnih.gov These studies have successfully characterized key intermediates along the enzyme's reaction pathway, supporting an SN1 reaction mechanism. nih.gov By capturing the enzyme in its inhibited state, these crystallographic snapshots confirm how sulfonamides occupy the active site, thereby preventing the natural substrate from binding.

Identification of Key Binding-Site Residues and Molecular Forces

The antibacterial mechanism of this compound involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). guidetoimmunopharmacology.org It acts as a structural analogue of para-aminobenzoic acid (PABA), competing with it for the active site of DHPS. guidetoimmunopharmacology.orgontosight.ai This competition prevents the enzymatic conversion of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) and PABA into 7,8-dihydropteroate, a crucial step in folate synthesis. nih.gov

Studies on the DHPS enzyme from various bacteria have identified conserved, flexible loops that are critical in forming the active site. nih.gov These loops create a specific binding pocket for PABA. nih.gov It is within this pocket that this compound is presumed to bind. The binding of sulfonamides can induce or stabilize a particular conformation of these loops, explaining the roles of conserved active-site residues. nih.gov The interactions between the inhibitor and these key residues block the binding of PABA and disrupt the catalytic process. nih.gov For instance, in related enzyme-inhibitor complexes, ionized nitrogen atoms of the inhibitor have been observed to coordinate with metal ions (like zinc in metalloenzymes) and form hydrogen bonds with adjacent enzyme residues, such as glutamate (B1630785) or arginine. nih.gov

| Interaction Feature | Description | Relevant Molecular Forces |

|---|---|---|

| Binding Site | This compound, as a PABA analogue, binds to the PABA-binding pocket within the active site of Dihydropteroate Synthase (DHPS). guidetoimmunopharmacology.orgontosight.ai | Electrostatic Interactions, Shape Complementarity |

| Key Enzyme Structures | Two conserved, flexible loops in DHPS create the substructure for the PABA-binding pocket. nih.govnih.gov | Hydrogen Bonds, van der Waals Forces |

| Inhibitor Stabilization | The sulfonamide group interacts with key residues in the active site, stabilizing the enzyme-inhibitor complex. nih.gov | Hydrogen Bonds, Ion-Dipole Interactions |

Impact on Cellular Growth and Replication Processes in Microbial Research

The inhibitory action of this compound on dihydropteroate synthase (DHPS) has a direct and profound impact on microbial cellular processes. ontosight.ai By blocking the synthesis of dihydropteroic acid, this compound effectively halts the folate biosynthesis pathway in susceptible microorganisms. ontosight.ai Folic acid and its derivatives (tetrahydrofolic acid) are essential cofactors for the synthesis of nucleic acids (purines and thymidine) and certain amino acids. ontosight.ai The interruption of this pathway deprives the bacterial cell of these vital building blocks.

Consequently, the bacterium is unable to produce the necessary components for DNA replication, RNA synthesis, and protein production. ontosight.ai This cessation of critical metabolic activities leads to the inhibition of bacterial growth and replication, a bacteriostatic effect. ontosight.ainih.gov This mechanism makes this compound effective against a wide range of Gram-positive and Gram-negative bacteria that must synthesize their own folic acid. ontosight.ai The effectiveness of the inhibition is dependent on factors such as the pH of the environment, which can influence the uptake of the sulfonamide into the bacterial cell. nih.gov Research has shown that this compound is effective against various pathogenic bacteria, including those responsible for urinary tract, respiratory, and soft tissue infections. ontosight.ai

| Bacterial Species | Reported Susceptibility to this compound/Sulfonamides | Reference |

|---|---|---|

| Staphylococcus aureus | Effective against infections caused by this species. | |

| Escherichia coli | Effective against infections caused by this species. | |

| Klebsiella pneumoniae | Effective against infections caused by this species. | |

| Salmonella species | Effective against infections caused by this species. | |

| Pseudomonas aeruginosa | Used in studies to model sulfonamide effects on microbial growth. | nih.gov |

| Panthoea agglomerans | Used in studies to model sulfonamide effects on microbial growth. | nih.gov |

Research on Antimicrobial Activity and Efficacy in Pre Clinical Models

Pre-clinical In Vivo Efficacy Model Studies (Animal Models)

Assessment of Therapeutic Potential in Experimental Infection Models

The therapeutic potential of Sulfamazone has been explored through various pre-clinical models. Its mechanism of action, targeting folic acid synthesis, is a well-established strategy for antibacterial therapy nih.gov. Studies have indicated that this compound exhibits broad-spectrum antimicrobial activity, demonstrating effectiveness against a range of bacterial species including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Salmonella species .

In a veterinary context, a clinical trial involving cattle afflicted with respiratory infections demonstrated this compound's therapeutic benefits. Administration of the compound led to a marked improvement in clinical signs within three days, characterized by a reduction in fever and respiratory distress. This outcome highlights its potential to mitigate the effects of infection in a live animal model . While specific experimental infection models detailing quantitative outcomes for this compound in laboratory animals are not extensively detailed in the reviewed literature, the general principles of pre-clinical drug evaluation involve assessing efficacy in animal models of disease to establish a rationale for clinical use nih.govrellife.com.

Evaluation of Antimicrobial Effects on Bacterial Load and Pathogen Control

The direct impact of this compound on bacterial populations has been assessed through in vitro studies and observations in infection contexts. In vitro research has shown that this compound effectively inhibits the growth of key pathogens such as Staphylococcus aureus and Escherichia coli . Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that inhibits visible bacterial growth, provide quantitative data on its potency against specific strains.

Table 1: In vitro Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

Data synthesized from research findings .

Beyond in vitro data, studies have reported on this compound's ability to control pathogens in infection settings. For instance, a study involving patients with urinary tract infections (UTIs) indicated that this compound treatment significantly reduced bacterial counts and alleviated symptoms within 48 hours, achieving a 90% success rate in bacterial eradication compared to a placebo group . While this refers to a clinical outcome, it directly demonstrates the compound's capacity to reduce bacterial load and exert pathogen control. The veterinary trial in cattle, showing a reduction in fever and respiratory distress, also implies effective pathogen control by mitigating the infection's impact .

Table 2: Pathogens Sensitive to this compound

| Pathogen Species | Sensitivity |

| Staphylococcus aureus | Sensitive |

| Escherichia coli | Sensitive |

| Klebsiella pneumoniae | Sensitive |

| Salmonella species | Sensitive |

Data synthesized from research findings .

These findings collectively suggest that this compound possesses significant antimicrobial effects, capable of inhibiting bacterial growth and reducing pathogen burden in various contexts, supporting its evaluation in pre-clinical models for therapeutic potential.

Molecular Mechanisms of Antimicrobial Resistance to Sulfamazone

Biochemical and Structural Basis of Resistance in DHPS Variants

Resistance to sulfonamides is frequently associated with mutations within the bacterial folP gene, which encodes DHPS. These mutations can lead to altered enzyme structures and functions that confer resistance.

Substrate Discrimination by Resistant DHPS Enzymes

Resistant DHPS enzymes often exhibit an altered ability to discriminate between the natural substrate, PABA, and the sulfonamide drug. This discrimination is crucial for maintaining enzyme activity while evading inhibition.

Altered Binding Affinity: Mutations in DHPS can lead to changes in the active site, affecting the binding affinity for both PABA and sulfonamides. Some mutations increase the Michaelis constant (KM) for sulfonamides more significantly than for PABA, effectively reducing the drug's inhibitory potency frontiersin.orgnih.gov. This differential effect allows the resistant enzyme to bind PABA more efficiently relative to the sulfonamide.

Structural Modifications in the Active Site: Studies on DHPS variants have identified specific amino acid substitutions that directly impact substrate binding. For instance, mutations in conserved loops or residues within the active site can sterically hinder the binding of sulfonamides, particularly their aromatic or heterocyclic moieties, without compromising the binding of PABA nih.govfrontiersin.orgnih.gov. This steric hindrance effectively prevents the sulfonamide from acting as an inhibitor.

Enzyme Kinetics: Biochemical assays, such as enzyme kinetics studies, reveal that resistant DHPS variants often display higher KM values for sulfonamides and sometimes lower catalytic efficiency (kcat) for both PABA and sulfonamides compared to wild-type enzymes frontiersin.org. These kinetic alterations collectively contribute to reduced susceptibility to sulfonamide drugs. For example, mutations like F17L, S18L, and T51M in Staphylococcus aureus DHPS were found to directly confer sulfonamide resistance by affecting PABA binding frontiersin.org.

Conformational Dynamics and Active Site Flexibility in Resistant Strains

The structural basis of resistance also involves changes in the conformational dynamics and flexibility of the DHPS active site.

Active Site Reorganization: In some cases, resistance is mediated by significant structural rearrangements within the DHPS active site. For example, the acquisition of sul genes, which encode divergent DHPS variants, has been linked to an insertion of a phenylalanine-glycine (Phe-Gly) sequence in the active site. This insertion remodels the PABA-binding region, creating a steric block that hinders sulfonamide binding and confers broad resistance nih.govbiorxiv.orgresearchgate.net.

Increased Flexibility: Studies suggest that Sul enzymes, which are known to confer sulfonamide resistance, exhibit increased active site conformational dynamics compared to typical DHPS enzymes. This enhanced flexibility, particularly in regions like the α6 helix and nearby loops, is responsive to ligand binding and may contribute to the enzyme's ability to discriminate between PABA and sulfonamides nih.govbiorxiv.org. The dynamic nature of the active site in resistant strains can allow for more efficient accommodation of the natural substrate while excluding the inhibitory drug.

Loop Mobility: DHPS enzymes possess flexible loops that play crucial roles in forming the active site. Mutations in these loops can alter their conformation and stability, impacting substrate and inhibitor binding. The inability to observe these loops in stable catalytic conformations in some crystal structures has previously hampered understanding, but newer studies highlight their dynamic contribution to resistance mechanisms nih.gov.

Genomic and Proteomic Profiling of Resistant Strains

Genomic and proteomic analyses are powerful tools for identifying the genetic basis and cellular manifestations of antimicrobial resistance.

Genomic Profiling:

Mutation Identification: Genomic sequencing, including whole-genome sequencing (WGS), allows for the direct identification of mutations in the folP gene that confer resistance to sulfonamides frontiersin.orgmdpi.commdpi.commdpi.comnih.govplos.org. Studies have identified specific point mutations and insertions within folP that are associated with reduced drug susceptibility in various bacterial species and Plasmodium falciparum nih.govfrontiersin.orgmdpi.comnih.govscirp.orgnih.gov. For instance, in Staphylococcus aureus, mutations such as F17L, S18L, and T51M have been linked to sulfonamide resistance frontiersin.orgnih.gov. In Plasmodium falciparum, mutations at codons 437, 540, and 581 in the dhps gene are associated with resistance to sulfadoxine (B1681781) nih.govmdpi.comscirp.org.

Plasmid-Mediated Resistance: Genomic analysis also reveals the presence of resistance genes, such as sul genes, located on mobile genetic elements like plasmids and integrons. These genes encode divergent DHPS enzymes that are intrinsically insensitive to sulfonamides nih.govbiorxiv.orgresearchgate.netfrontiersin.org. The horizontal gene transfer of these sul genes is a significant mechanism for the rapid dissemination of sulfonamide resistance nih.govbiorxiv.orgfrontiersin.org.

Multidrug Resistance (MDR) Profiling: Genomic surveillance can identify the co-occurrence of multiple resistance genes, contributing to multidrug resistance phenotypes. For example, E. coli isolates may carry sul genes alongside genes conferring resistance to other antibiotic classes mdpi.complos.orgfrontiersin.org.

Proteomic Profiling:

Differential Protein Expression: Proteomic studies compare the protein expression profiles of resistant and susceptible bacterial strains or track changes in protein expression upon antibiotic exposure. These analyses can identify proteins that are upregulated or downregulated in resistant strains, providing insights into the cellular response to drugs and the mechanisms of resistance frontiersin.orgfrontiersin.orgmdpi.combiorxiv.orgnih.gov. While specific proteomic studies on Sulfamazone resistance are not detailed in the provided results, general proteomic approaches for studying antibiotic resistance can reveal changes in metabolic enzymes, stress response proteins, or drug efflux pumps frontiersin.orgfrontiersin.orgmdpi.com.

Identification of Resistance Determinants: Proteomics can help identify the functional expression of resistance mechanisms. For example, changes in the abundance of specific DHPS variants or related metabolic enzymes could be detected. However, the primary focus of proteomic studies in resistance often lies in identifying broader cellular adaptations, such as altered protein synthesis, energy metabolism, or stress response pathways that indirectly contribute to survival in the presence of antibiotics frontiersin.orgmdpi.com.

Structure Activity Relationship Sar and Rational Drug Design Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the structural properties of a series of compounds and their biological activities. longdom.orgjocpr.commedcraveonline.com This approach is instrumental in predicting the activity of novel compounds before their synthesis, thereby saving time and resources. medcraveonline.com

The biological activity of sulfonamides is intricately linked to their physicochemical properties. acs.org Descriptors such as lipophilicity (logP), electronic effects, and steric parameters play a significant role in their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with the target receptor. mdpi.com

Studies on various sulfonamides have demonstrated that lipophilicity is a crucial parameter affecting their biological activity. mdpi.com For instance, the octanol/water partition coefficient (log Kow) has been used to develop regression equations for calculating this property based on descriptors like molecular polarizability and H-bond acceptor ability. acs.org Other important descriptors include molar refractivity, molar volume, parachor, refractive index, surface tension, density, and polarizability. arkat-usa.org In some QSAR models for sulfonamides, indicator parameters are also used to account for the presence or absence of specific substitutions on the aromatic ring. arkat-usa.org

Key physicochemical descriptors that have been correlated with the biological activity of sulfonamides include:

Mass and Polarizability: These properties are often linked to the van der Waals interactions between the drug and the target. doaj.org

Electronegativity: This descriptor can influence the electronic character of the sulfonamide group and its ability to interact with the target. doaj.org

Octanol-water partition coefficient (logP): A measure of lipophilicity, which affects membrane permeability and distribution. mdpi.comdoaj.org

A study on sulfur-containing thiourea (B124793) and sulfonamide derivatives identified mass, polarizability, electronegativity, and the octanol-water partition coefficient as key predictors for anticancer activities. doaj.org

Predictive QSAR models are developed to forecast the potency of new sulfonamide derivatives. longdom.org These models are built using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN). doaj.orgnih.gov The robustness and predictive power of these models are typically validated using internal (cross-validation) and external test sets of compounds. nih.govnih.govmdpi.com

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to sulfonamide inhibitors of carbonic anhydrase II. nih.gov These models generate 3D maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties, providing valuable insights for designing more potent inhibitors. nih.gov In one such study, the developed models showed good predictive ability, with q² values of 0.623 for CoMFA and 0.562 for CoMSIA. nih.gov Another study on cyclic sulfonamide derivatives against SARS-CoV-2 developed a predictive QSAR model with a high correlation coefficient (R²) of 0.77 for the training set and 0.95 for the test set. benthamdirect.com

| QSAR Method | Target | Key Findings/Model Performance | Reference |

|---|---|---|---|

| CoMFA/CoMSIA | Carbonic Anhydrase II | Receptor-based models showed better predictive power (q² = 0.623 for CoMFA, 0.562 for CoMSIA) than ligand-based models. Heterocyclic sulfonamides were more active than aromatic ones. | nih.gov |

| Multiple Linear Regression (MLR) | SARS-CoV-2 | Developed a model with high correlation coefficients (R² = 0.77 for training set, 0.95 for test set). Atom count was a significant descriptor. | benthamdirect.com |

| Multiple Linear Regression (MLR) | Various Cancer Cell Lines | Constructed six QSAR models with reliable predictive performance (Rcv range = 0.7628–0.9290). | doaj.org |

| Artificial Neural Networks (ANN) | Human Carbonic Anhydrases II and IX | Successfully predicted the inhibition activity of 1,3,5-triazinyl sulfonamides. | nih.gov |

Computational Drug Design Approaches

Computational drug design has become an indispensable tool in modern medicinal chemistry, enabling the rapid and cost-effective design of novel drug candidates. These approaches are particularly valuable for designing analogs of existing drugs like Sulfamazone.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov It is widely used to predict the binding affinity and conformation of sulfonamides within the active site of their target proteins. rsc.orgmdpi.commdpi.com

For instance, in the context of carbonic anhydrase inhibitors, docking studies have shown that the sulfonamide moiety coordinates with the zinc ion in the active site, mimicking the binding of the natural substrate. nih.govutrgv.edu These simulations also reveal crucial hydrogen bonding interactions with amino acid residues in the active site, such as Thr199 and Thr200 in carbonic anhydrase II, which are vital for binding affinity. utrgv.edu Docking studies have also been instrumental in identifying potential inhibitors for other targets, such as the main protease of SARS-CoV-2. mdpi.com

| Target Protein | Key Interactions/Findings | Reference |

|---|---|---|

| Carbonic Anhydrase II | The sulfonamide moiety coordinates with the active site Zn²⁺ ion. Hydrogen bonds with His94, His96, His119, Thr199, and Thr200 are crucial for binding. | utrgv.edu |

| α-Carbonic Anhydrase (T. cruzi) | Sulfonamides bind to the zinc ion in the enzyme's active site. | nih.gov |

| BRAFV600E Kinase | Identified key interactions between pyrimidine–sulfonamide hybrids and the protein's active site. | rsc.org |

| Bacterial Proteins | Docking results of sulfamethoxazole (B1682508) derivatives correlated well with their observed antibacterial activity. | nih.gov |

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govresearchgate.net This approach can be either ligand-based or structure-based.

In a notable study, a virtual screening approach was used to identify novel sulfonamide inhibitors of ecto-5'-nucleotidase. researchgate.netacs.org The process involved filtering a large compound database, followed by docking and visual analysis, which led to the identification of 13 competitive inhibitors with IC₅₀ values in the low micromolar range. acs.org Another study employed virtual screening of FDA-approved drugs to identify sulfonamide-based compounds with potential activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov This led to the identification of four sulfonylureas as promising candidates. nih.gov

De novo drug design aims to generate novel molecular structures with desired pharmacological properties from scratch, rather than by modifying existing compounds. nih.govnih.gov These methods can be broadly categorized into structure-based and ligand-based approaches. nih.govnih.gov

Structure-based de novo design utilizes the three-dimensional structure of the target's binding site to construct complementary ligands. Fragment-based approaches are common, where small molecular fragments are placed in favorable positions within the binding site and then linked together to form a complete molecule. europa.eu Ligand-based methods, on the other hand, use the known active ligands to generate a pharmacophore model, which represents the essential steric and electronic features required for activity. This model is then used to build new molecules that fit the pharmacophore. nih.gov

Recent advances in artificial intelligence, particularly deep learning and generative models, are revolutionizing de novo drug design. nih.govarxiv.org These methods can learn the underlying patterns in chemical space and generate novel molecules with optimized properties. For a compound like this compound, these advanced techniques could be employed to design novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

Pharmacophore Development and Optimization

Pharmacophore modeling is a crucial component of rational drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For sulfonamide-based compounds like this compound, pharmacophore models are instrumental in identifying new, potentially more potent and selective inhibitors.

A typical pharmacophore model for a sulfonamide inhibitor targeting an enzyme like carbonic anhydrase (CA) often includes several key features. nih.gov These models are frequently developed using a ligand-based approach, which analyzes a set of known active compounds to identify common chemical features responsible for their biological activity. nih.gov For instance, a four-point pharmacophore model (AAHR.11) was successfully generated from a dataset of 63 compounds with varying inhibitory concentrations. researchgate.net

Commonly identified pharmacophoric features for sulfonamide inhibitors include:

Two hydrogen-bond acceptors: These are crucial for interacting with donor groups in the target's active site. nih.gov

One hydrogen-bond donor: This feature facilitates another key interaction point. nih.gov

One zinc binder feature: This is a hallmark of many sulfonamide inhibitors of metalloenzymes, where the sulfonamide group coordinates with a zinc ion in the enzyme's active site. nih.govmdpi.com

Studies have demonstrated that these pharmacophore models can be used to screen large compound databases to identify novel inhibitor scaffolds. nih.govtandfonline.com For example, a validated pharmacophore model was used to screen databases and identify hit compounds that were subsequently filtered based on their drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov The development of such models is an iterative process, often refined through techniques like molecular dynamics simulations to understand the dynamic nature of drug-receptor interactions. nih.gov

The table below summarizes key pharmacophore features identified in various studies on sulfonamide inhibitors.

| Study Focus | Key Pharmacophore Features Identified | Reference |

| Meprin-β Metalloprotease Inhibitors | Two hydrogen-bond acceptors, one hydrogen-bond donor, one zinc binder. | nih.gov |

| Caspase-3 Inhibitors | Role of pocket residues like Cys163, His121, Gly122, and Tyr204 as stringent binding entities. | nih.gov |

| Carbonic Anhydrase II Inhibitors | Based on a diarylpyrazole-benzenesulfonamide template for virtual screening. | tandfonline.com |

Fragment-Based Drug Design (FBDD) in the Context of Sulfonamide Research

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in drug discovery, starting with the identification of low-molecular-weight fragments that bind to a biological target. biosolveit.de These fragments, typically adhering to the "rule-of-three" (e.g., molecular weight < 300 Da), are then optimized and grown or linked together to produce a higher-affinity lead compound. biosolveit.denih.gov The sulfonamide moiety is a valuable scaffold in FBDD due to its favorable physicochemical properties and ability to form strong interactions with target proteins. tcichemicals.comtcichemicals.com

Several successful applications of FBDD in sulfonamide research have been reported. For instance, FBDD has been instrumental in developing inhibitors for challenging targets like protein-protein interactions (PPIs). dovepress.com In one example, a fragment screen identified an isoxazole-containing fragment that, through structure-based design, was elaborated with a sulfonamide substituent. dovepress.com This modification introduced a favorable bend in the molecule, promoting better interactions within the binding pocket. dovepress.com

The process of FBDD in sulfonamide research often involves:

Fragment Screening: Libraries of small molecules are screened using biophysical techniques like NMR spectroscopy or X-ray crystallography to identify binders. dovepress.comnih.gov

Structural Analysis: The binding mode of the fragment hits is determined, often through X-ray crystallography, to guide optimization efforts. dovepress.com

Fragment Elaboration: The initial fragment is grown by adding chemical functionalities, such as a sulfonamide group, to improve potency and selectivity. biosolveit.dedovepress.com This can also involve linking two different fragments that bind to adjacent sites. biosolveit.de

The table below highlights examples of FBDD applications in sulfonamide research.

| Target | Initial Fragment | Optimization Strategy | Outcome | Reference |

| Bromodomain-containing protein 4 (BRD4) | Isoxazole derivative | Addition of sulfonamide substituents | Potent and selective inhibitor | dovepress.com |

| Myeloid cell leukemia-1 (MCL-1) | Biphenyl sulfonamide core | High-throughput analog synthesis | Selective and potent inhibitors | nih.gov |

| Carbonic Anhydrase | Thiazolidinedione heterocycle | Fragment screening and optimization | Discovery of a new zinc-binding chemotype | nih.gov |

Bioisosteric Modifications for Enhanced Receptor Interactions and Selectivity

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. acs.org This approach is widely used to improve a compound's potency, selectivity, pharmacokinetic properties, and to reduce toxicity. nih.gov In the context of this compound and other sulfonamides, bioisosteric modifications are frequently employed to fine-tune their interactions with target receptors and enhance selectivity.

The sulfonamide group itself is considered a bioisostere of a carboxylic acid. tcichemicals.comopenaccessjournals.com This similarity allows sulfonamides to mimic the natural substrates of certain enzymes. openaccessjournals.com However, the sulfonamide moiety can also be replaced by other groups to address specific challenges, such as metabolic instability. acs.org

Key bioisosteric replacements for the sulfonamide group include:

Sulfoximines: These have gained significant attention as replacements for sulfones and sulfonamides. acs.org

gem-Dimethylsulfone: This group has been successfully used to replace a metabolically labile sulfonamide, retaining potency while improving the metabolic profile. acs.orgcambridgemedchemconsulting.com

Other Heterocycles: Various heterocyclic rings can be used as bioisosteres to improve properties like membrane permeability and bioavailability. openaccessjournals.com

Bioisosteric modifications are not limited to the sulfonamide group itself. The "tail" approach in designing carbonic anhydrase inhibitors involves modifying other parts of the molecule to achieve isoform selectivity. researchgate.netnih.gov By altering substituents on the aromatic ring of a benzenesulfonamide, for example, it is possible to exploit differences in the amino acid residues surrounding the active sites of different CA isoforms, leading to improved selectivity. researchgate.nettandfonline.com

The following table presents examples of bioisosteric modifications in sulfonamide research and their outcomes.

| Original Functional Group | Bioisosteric Replacement | Therapeutic Target/Application | Outcome | Reference(s) |

| Carboxylic Acid | Sulfonamide | Angiotensin II type 1 receptor | Increased drug efficacy | tandfonline.com |

| Sulfonamide | gem-Dimethylsulfone | Cav2.2 channel | Retained potency, reduced metabolic liability | acs.org |

| Sulfonamide | Sulfoximine | General drug design | Potential for improved properties | acs.org |

| Amide | Sulfonamide | General drug design | Increased water solubility, additional hydrogen bond acceptors | nih.gov |

| Amide | Triazole, Urea, Carbamate, etc. | Neuraminidase (NEU3) | Varied potency and selectivity depending on the linker | acs.org |

Analytical Methodologies for Sulfamazone in Research Contexts

Chromatographic Techniques for Quantitative Analysis

Chromatography, particularly when coupled with mass spectrometry, stands as a cornerstone for the quantitative analysis of sulfonamides like Sulfamazone in complex samples.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely adopted method for the determination of sulfonamide antibiotics. nih.govresearchgate.net This technique offers exceptional sensitivity and selectivity, allowing for the detection of trace levels of compounds in intricate matrices such as environmental water, food products, and biological fluids. nih.govnih.gov

In a typical HPLC-MS/MS setup, the separation of the analyte is achieved on a C18 reversed-phase column. researchgate.netnih.gov A gradient elution program is often used, with a mobile phase commonly consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile (B52724) or methanol. nih.govresearchgate.net

Following chromatographic separation, detection is performed using a mass spectrometer, frequently a triple stage quadrupole instrument. researchgate.net Ionization is typically carried out using an electrospray ionization (ESI) source in the positive ion mode. nih.govresearchgate.net For quantification, the system operates in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. This involves selecting the protonated molecular ion ([M+H]+) as the precursor ion and monitoring its transition to specific, characteristic product ions, which significantly enhances the specificity of the analysis. nih.govresearchgate.net

Table 1: Typical HPLC-MS/MS Parameters for Sulfonamide Analysis

| Parameter | Typical Setting | Source |

|---|---|---|

| HPLC Column | C18 Reversed-Phase | researchgate.netnih.gov |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | nih.govresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion | [M+H]⁺ | researchgate.net |

The development and validation of analytical methods are critical to ensure the reliability and accuracy of research findings. For sulfonamides, methods are validated for several key parameters in diverse research matrices, including wastewater, pastries, and human plasma. nih.govresearchgate.netnih.gov

Validation parameters typically include linearity, limit of detection (LOD), limit of quantitation (LOQ), recovery, and precision. nih.govresearchgate.net Linearity is established over a specific concentration range, with correlation coefficients (R²) ideally greater than 0.99. nih.gov LODs and LOQs for sulfonamides using HPLC-MS/MS can reach very low levels, often in the nanogram per liter (ng/L) or microgram per kilogram (µg/kg) range, demonstrating the high sensitivity of the method. nih.govnih.gov Recovery studies are performed to assess the efficiency of the sample extraction process, with values typically ranging from 67% to over 100%. nih.govnih.gov Precision is evaluated by determining the relative standard deviation (RSD), which should generally be low. nih.gov

Table 2: Performance Data from Validated HPLC-MS/MS Methods for Sulfonamides in Various Matrices

| Matrix | Linearity (R²) | LOD Range | LOQ Range | Average Recovery (%) | Source(s) |

|---|---|---|---|---|---|

| Instant Pastries | ≥ 0.991 | 0.01–0.14 µg/kg | 0.02–0.45 µg/kg | 67.6–103.8 | nih.gov |

| Environmental Waters | > 0.997 | 0.01–1.13 ng/L | - | > 61 | researchgate.netnih.gov |

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for both confirming the chemical structure of this compound and for its quantification in certain applications.

UV-Visible spectrophotometry is a simple, cost-effective, and widely available technique for the quantitative analysis of antibiotics. semanticscholar.orgmdpi.com While less sensitive and selective than HPLC-MS/MS, it is suitable for the analysis of pharmaceutical formulations. researchgate.netsciepub.com Methods for determining sulfonamides often involve chemical reactions to produce a colored product that can be measured in the visible range. sciepub.comnih.gov For instance, a method might involve the condensation of the drug with a reagent in an alkaline medium to yield a colored product with a specific maximum absorbance wavelength (λmax). sciepub.com The feasibility of using UV-Vis spectroscopy for real-time monitoring of antibiotics in wastewater has also been explored, with detection limits reaching microgram-per-liter levels. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of molecules like this compound. rsc.orgspringernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C). rsc.orgspringernature.com

For sulfonamide derivatives, ¹H NMR spectra show characteristic signals. For example, protons of a methoxy (B1213986) group typically appear as a singlet, while aromatic protons resonate in a specific downfield region. rsc.org Protons associated with amide (-CONH-) and sulfonamide (–SO₂NH–) groups also produce distinct singlet peaks. rsc.org Similarly, ¹³C NMR spectroscopy provides characteristic signals for carbonyl carbons, aromatic carbons, and carbons in alkyl groups, further confirming the molecular structure. rsc.org

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Sulfonamide-Related Structures

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Source |

|---|---|---|---|

| Methoxy Protons (-OCH₃) | ~3.6 (singlet) | 55.39 - 56.06 | rsc.org |

| Amide Proton (-CONH-) | ~10.27 - 10.29 (singlet) | - | rsc.org |

| Sulfonamide Proton (-SO₂NH-) | 8.78 - 10.15 (singlet) | - | rsc.org |

| Aromatic Protons | 6.51 - 7.70 | 111.83 - 160.11 | rsc.org |

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. nih.gov The IR spectrum of a sulfonamide like this compound will display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. rsc.org

The most prominent bands for sulfonamides include the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂), which appear in distinct regions of the spectrum. rsc.org Additionally, stretching and bending vibrations associated with the amine/amide N-H bonds, C=O bonds from amide groups, and vibrations from the aromatic rings are all identifiable. rsc.orgresearchgate.net This makes IR spectroscopy a valuable tool for confirming the presence of the key functional groups that define the structure of this compound. researchgate.net

Table 4: Characteristic IR Absorption Bands for Sulfonamide Functional Groups

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Sulfonyl (-SO₂) | Asymmetric Stretching | 1320 - 1310 | rsc.org |

| Sulfonyl (-SO₂) | Symmetric Stretching | 1155 - 1143 | rsc.org |

| Amine/Amide (-NH) | N-H Stretching | 3233 - 3482 | researchgate.net |

| Carbonyl (-C=O) | C=O Stretching | 1710 - 1722 | researchgate.net |

Method Validation According to Research Guidelines (e.g., Linearity, Recovery, Specificity, Detection Limits)

The validation of analytical methods is a critical process in research to ensure that the chosen method is suitable for its intended purpose, providing reliable, reproducible, and accurate results. This process involves the evaluation of several key parameters as stipulated by research guidelines, such as those from the International Council for Harmonisation (ICH). For the analysis of this compound, like other sulfonamides, methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed and require thorough validation.

Linearity

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and examining the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1. For sulfonamides, linearity is often established over a wide concentration range to accommodate various sample matrices.

Table 1: Linearity of Analytical Methods for Sulfonamide Analysis

| Sulfonamide | Analytical Method | Concentration Range | Correlation Coefficient (R²) |

|---|---|---|---|

| Sulfadiazine (B1682646) | RP-HPLC | 16 - 80 ppm | > 0.999 |

| Sulfamethazine | LC-MS/MS | Not Specified | 0.997 |

| Sulfathiazole | LC-MS/MS | Not Specified | 0.997 |

| Sulfamerazine | LC-MS/MS | Not Specified | 0.993 |

| Sulfamethoxypyridazine | LC-MS/MS | Not Specified | 0.996 |

| Sulfadimethoxine | LC-MS/MS | Not Specified | 0.998 |

Recovery

Recovery studies are performed to determine the accuracy of an analytical method, reflecting the extraction efficiency of the analyte from the sample matrix. It is calculated by comparing the amount of analyte measured in a spiked sample to the amount of analyte that was added. Acceptable recovery rates are typically within the range of 80-120%. For sulfonamides in complex matrices like wastewater or food products, sample preparation techniques such as Solid Phase Extraction (SPE) are often optimized to ensure high recovery rates.

Table 2: Recovery Rates for Sulfonamide Analysis in Various Matrices

| Sulfonamide(s) | Matrix | Analytical Method | Spiking Level | Recovery (%) |

|---|---|---|---|---|

| 11 Sulfonamides | Water and Eggs | MSPE-UPLC-MS/MS | Not Specified | 74.3 - 107.2 |

| 10 Sulfonamides | Animal and Fish Tissues | Modified QuEChERS | Not Specified | 80 - 113 |

| 6 Sulfonamides | Poultry and Beef | QuEChERS LC-MS/MS | 5 & 10 ng/mL | 86 - 104 |

| 9 Sulfonamides and 1 Metabolite | Environmental Waters | SPE-LC-QqLIT-MS | 500 ng L⁻¹ | > 61 |

| 24 Sulfonamides | Instant Pastries | Modified QuEChERS UPLC-MS/MS | 5, 10, and 50 μg kg⁻¹ | 67.6 - 103.8 |

Specificity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte. For methods like LC-MS/MS, specificity is further enhanced by monitoring specific precursor and product ion transitions. Forced degradation studies are often conducted to demonstrate the stability-indicating properties of a method.

Detection Limits

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for determining the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The LOQ is the lowest concentration of an analyte that can be reliably quantified with a defined level of precision and accuracy. These limits are particularly important for residue analysis in environmental and food samples where very low concentrations of sulfonamides may be present.

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamide Analysis

| Sulfonamide(s) | Matrix | Analytical Method | LOD | LOQ |

|---|---|---|---|---|

| 9 Sulfonamides | Environmental Waters | SPE-LC-QqLIT-MS | 0.01 - 1.13 ng L⁻¹ | Not Specified |

| 1 Metabolite | Environmental Waters | SPE-LC-QqLIT-MS | 0.08 - 461 ng L⁻¹ | Not Specified |

| 24 Sulfonamides | Instant Pastries | Modified QuEChERS UPLC-MS/MS | 0.01 - 0.14 μg kg⁻¹ | 0.02 - 0.45 μg kg⁻¹ |

| Various Sulfonamides | Fishery Products | LC-MS/MS | Not Specified | 0.03 - 3 μg kg⁻¹ |

| Sulfapyridine | Milk | ELISA | 0.13 ± 0.03 µg L⁻¹ | Not Specified |

Metabolic Pathways and Environmental Fate Research of Sulfamazone

Microbiological Degradation Pathways

There is no specific information available in the reviewed literature identifying microbial strains capable of Sulfamazone biotransformation, its intermediate metabolites, or the enzymatic mechanisms involved in its biodegradation. Research in this area has concentrated on other sulfonamides. nih.gov

Advanced Theoretical and Computational Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These methods provide detailed information about electron distribution, molecular orbitals, and energy levels, which are critical for understanding chemical behavior and interactions.

DFT calculations allow for the determination of frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the band gap) is a key indicator of a molecule's chemical reactivity and stability; a smaller band gap generally correlates with higher reactivity nih.govmdpi.comnih.gov. The analysis of molecular electrostatic potential (MEP) maps further reveals regions of positive and negative charge distribution on the molecular surface, highlighting potential sites for electrophilic and nucleophilic attacks, thereby predicting preferred reaction pathways nih.govmdpi.com. Reactivity descriptors derived from conceptual DFT, such as electrophilicity index, chemical hardness, and softness, offer quantitative measures of a molecule's propensity to undergo specific chemical transformations mdpi.commdpi.com. Studies on thiophene (B33073) sulfonamide derivatives, for instance, have shown that variations in molecular structure lead to significant differences in HOMO-LUMO gaps and hyperpolarizability, influencing their stability and potential for nonlinear optical (NLO) responses mdpi.com. Similarly, DFT analysis of sulfonamide-Schiff bases has indicated that lower band gaps are associated with higher chemical reactivity nih.gov. For pyrazolone (B3327878) derivatives, including those related to Sulfamazone, DFT analyses have identified electron-deficient regions that are suggestive of potential applications in pharmaceutical design pjoes.com.

Table 1: Summary of Quantum Chemical Parameters for Representative Sulfonamide Derivatives

| Compound/Derivative | Basis Set/Method | HOMO-LUMO Gap (eV) | Key Reactivity Descriptor/Observation | Reference |

| Thiophene Sulfonamide (General) | B3LYP/6-311G(d,p) | 4.65–3.44 | Lower gap indicates higher reactivity | mdpi.com |

| Thiophene Sulfonamide (Compound 3) | B3LYP/6-311G(d,p) | ~4.65 | Highest HOMO-LUMO gap, most stable, lowest hyperpolarizability | mdpi.com |

| Thiophene Sulfonamide (Compound 7) | B3LYP/6-311G(d,p) | ~3.44 | Lowest HOMO-LUMO gap, less stable, high NLO response | mdpi.com |

| Sulfonamide-Schiff Base | B3LYP/6-311G+(d,p) | Not specified | Lower band gap showed high chemical reactivity | nih.gov |

| Pyrazolone Derivative (this compound context) | DFT-B3LYP-6-31G(d) | Not specified | Electron-deficient regions identified for pharmaceutical design | pjoes.com |

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. They allow researchers to explore the conformational landscape of molecules, understand their flexibility, and investigate their interactions with biological targets, such as proteins. By simulating the movement of atoms and molecules over time, MD provides atomic-level insights into dynamic processes, including protein-ligand binding mechanisms researchgate.netnih.gov.

MD simulations, often coupled with molecular docking studies, are crucial for understanding how this compound and other sulfonamide derivatives interact with their target proteins. Docking predicts the preferred orientation of a ligand within a protein's binding site, estimating binding affinity and identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces rjb.roresearchgate.net. For example, studies on related sulfonamides have revealed binding to proteins through hydrogen bonds and pi-alkyl hydrophobic interactions, with binding often being enthalpy-driven nih.govnih.gov. Molecular docking of sulfonamide derivatives against bacterial targets like Penicillin-Binding Protein 2X (PBP-2X) and DNA gyrase has identified specific hydrogen-bonding interactions and provided binding scores that correlate with potential antimicrobial activity rjb.roresearchgate.netmdpi.comajol.info. For instance, a sulfonamide-containing compound showed a binding energy of -8.8 kcal/mol against DNA gyrase mdpi.com. Simulations can also reveal conformational changes in proteins upon ligand binding, offering insights into the mechanism of action and guiding the design of more potent and selective inhibitors uu.nlfrontiersin.org.

Table 2: Summary of Molecular Dynamics/Docking Findings for Sulfonamide-Protein Interactions

| Compound/Derivative | Target Protein | Method | Binding Score/Energy | Key Interactions | Reference |

| Sulfamethoxazole (B1682508) | Extracellular Proteins (Anammox Sludge) | Molecular Docking & Dynamic Simulation | Not specified | Hydrogen bond, Pi-Akyl hydrophobic | nih.gov |

| Sulfamethazine (SMZ) | Lysozyme (Lyz) | Molecular Docking & Dynamic Simulation | Not specified | Hydrogen bond, Pi-Akyl hydrophobic | nih.gov |

| Sulfadiazine (B1682646) (SDZ) | Lysozyme (Lyz) | Molecular Docking & Dynamic Simulation | Not specified | Hydrogen bond, Pi-Akyl hydrophobic | nih.gov |

| Sulfonamide Derivatives | PBP-2X | Molecular Docking | Not specified | Hydrogen-bonding | rjb.ro |

| Sulfone Biscompound (Compound 2) | DHPS (3TYE) | Molecular Docking | Not specified | Hydrogen bond (Arg254, Ser221) | mdpi.com |

| Sulfone Biscompound (Compound 2) | DNA gyrase (1KZN) | Molecular Docking | -8.8 kcal/mol | Not specified | mdpi.com |

| Thiazolidinediones (MM4) | EGFR (1M17) | Molecular Docking | -130.080 kcal/mol | 4 Hydrogen bonds | psu.edu |

| 1,3,4-thiadiazole derivatives | DNA gyrase (3G7B) | Molecular Docking | -6.0 kcal/mol | Not specified | ajol.info |

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Sulfonamides

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by enabling the prediction of molecular properties, biological activities, and the generation of novel chemical structures. These technologies are particularly valuable for optimizing drug candidates like this compound.

Predictive Modeling for Biological Activity and ADME/Tox Properties (in silico, non-clinical)

Quantitative Structure-Activity Relationship (QSAR) and other ML techniques are widely employed to build predictive models that correlate a molecule's structure with its biological activity and pharmacokinetic/toxicological (ADME-Tox) properties wikipedia.orgnih.govresearchgate.netnih.gov. These in silico methods allow for the rapid screening and prioritization of potential drug candidates without the need for extensive experimental testing in the early stages of drug development. By analyzing large datasets of known compounds, ML algorithms can identify key molecular descriptors that influence activity and toxicity, thereby guiding the design of more effective and safer drugs nih.govpurdue.edufrontiersin.org.

Studies on sulfonamide derivatives have demonstrated the efficacy of QSAR and ML in predicting various biological activities, including anticancer effects nih.gov. For instance, QSAR models for sulfur-containing sulfonamides have shown robust predictive performance, with R² values for validation sets reaching up to 0.9290 nih.gov. Furthermore, advanced ML techniques, including quantum machine learning, have achieved high accuracy in predicting ADME-Tox properties, with Area Under the Receiver Operating Characteristic Curve (AUC ROC) values ranging from 0.80 to 0.95 purdue.edu. ADMET profiling of novel sulfonamide derivatives has also indicated favorable oral bioavailability and non-toxic properties based on these predictive analyses researchgate.net. The application of ML to predict physicochemical properties like the octanol-water partition coefficient (logP) for sulfa drugs has also yielded high accuracy, with ANN models achieving R² values above 0.96 for validation sets researchgate.net.

Future Research Directions and Unexplored Avenues in Sulfamazone Research

Addressing Emerging Antimicrobial Resistance Mechanisms

The rise of antimicrobial resistance (AMR) is a significant global health threat, necessitating continuous innovation in drug development and application. ekb.eg For Sulfamazone, future research must focus on understanding and overcoming the evolving mechanisms of resistance.

A primary mechanism of resistance to sulfonamides is the alteration of the dihydropteroate (B1496061) synthase (DHPS) enzyme, the target of this drug class. nih.govresearchgate.net Bacteria can acquire mutations in the folP gene, which encodes DHPS, leading to reduced binding affinity for sulfonamide drugs while maintaining its function with the natural substrate, p-aminobenzoic acid (PABA). nih.govsci-hub.se Furthermore, the horizontal transfer of resistance genes, such as sul1 and sul2, which encode for highly resistant DHPS variants, is a major contributor to the spread of resistance among Gram-negative bacteria. nih.govresearchgate.net

Future research into this compound should therefore investigate:

Structural modifications to the this compound molecule that can effectively inhibit these resistant DHPS variants. springernature.com

The development of adjuvants that could be co-administered with this compound to restore its efficacy against resistant strains.

Strategies to counteract other resistance mechanisms such as active efflux pumps , which expel antibiotics from the bacterial cell, and biofilm formation , which provides a protective barrier for bacteria. ekb.egnih.gov

Understanding these resistance mechanisms at a molecular level will be crucial for designing next-generation sulfonamides that can circumvent these bacterial defenses.

Table 1: Key Mechanisms of Sulfonamide Resistance and Future Research Focus for this compound

| Resistance Mechanism | Description | Future Research Direction for this compound |

|---|---|---|

| Target Modification | Mutations in the folP gene leading to altered dihydropteroate synthase (DHPS) with reduced drug affinity. nih.govsci-hub.se | Design of this compound analogs with improved binding to mutant DHPS. |

| Horizontal Gene Transfer | Acquisition of sul1 and sul2 genes encoding for drug-resistant DHPS enzymes. nih.govresearchgate.net | Development of inhibitors for Sul1 and Sul2 enzymes. |

| Efflux Pumps | Active transport of the drug out of the bacterial cell. ekb.eg | Investigation of efflux pump inhibitors to be used in combination with this compound. |

| Biofilm Formation | Bacteria growing in a protective matrix, reducing drug penetration and efficacy. nih.gov | Studying the effect of this compound on biofilm-producing bacteria and developing strategies to disrupt biofilm integrity. |

Exploration of Novel Molecular Targets for this compound and its Analogs

While the primary mechanism of action for sulfonamides is the inhibition of DHPS, exploring alternative molecular targets for this compound and its derivatives could open up new therapeutic possibilities. nih.gov This is particularly important in the context of resistance to DHPS inhibitors.

Recent research has shown that sulfonamide derivatives can exhibit a wide range of pharmacological activities beyond their antibacterial effects, including anti-inflammatory, anti-cancer, and anti-hyperglycemic properties. openaccesspub.orgscispace.com These activities are often mediated through the inhibition of other enzymes, such as carbonic anhydrases, cyclooxygenase-2 (COX-2), and vascular endothelial growth factor receptor-2 (VEGFR-2). openaccesspub.orgmdpi.com

Future research avenues for this compound could include:

Screening this compound and its novel analogs against a panel of different enzymes and receptors to identify new molecular targets.

Investigating the potential of this compound derivatives as multi-target agents, which could be particularly beneficial in treating complex diseases like cancer. scispace.com

Utilizing computational methods to predict potential off-target interactions of this compound, which could then be validated experimentally.

The identification of novel targets would not only expand the therapeutic applications of this compound but also provide new insights into its molecular mechanisms of action.

Design and Synthesis of this compound-Based Hybrid Molecules and Conjugates

The synthesis of hybrid molecules, where two or more pharmacophores are combined into a single entity, is a promising strategy in drug discovery to enhance efficacy and overcome resistance. tandfonline.com For this compound, this approach could lead to the development of novel compounds with improved antibacterial profiles or entirely new therapeutic applications.